N-(cyclobutylmethyl)aniline

Catalog No.
S984404
CAS No.
191664-09-2
M.F
C11H15N
M. Wt
161.248
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclobutylmethyl)aniline

CAS Number

191664-09-2

Product Name

N-(cyclobutylmethyl)aniline

IUPAC Name

N-(cyclobutylmethyl)aniline

Molecular Formula

C11H15N

Molecular Weight

161.248

InChI

InChI=1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2

InChI Key

NKLFLMIOOKWFHK-UHFFFAOYSA-N

SMILES

C1CC(C1)CNC2=CC=CC=C2

Synonyms

Benzenamine, N-(cyclobutylmethyl)- (9CI)

N-(cyclobutylmethyl)aniline is an organic compound characterized by the presence of a cyclobutylmethyl group attached to an aniline structure. Its molecular formula is C11H15NC_{11}H_{15}N, indicating it consists of 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The compound features a cyclobutane ring (a four-membered carbon ring) connected to a methyl group, which in turn is linked to the nitrogen atom of the aniline moiety. This unique structure contributes to its chemical properties and potential applications in various fields.

Synthesis and Characterization:

N-(cyclobutylmethyl)aniline is an organic compound synthesized through various methods, including reductive amination and Buchwald-Hartwig amination reactions. [, ] These reactions involve the combination of aniline with cyclobutylmethyl precursors, often employing catalysts like palladium or rhodium. Research studies have explored the optimization of these synthetic routes to achieve high yields and purities of N-(cyclobutylmethyl)aniline, crucial for its further applications. []

Potential Applications in Medicinal Chemistry:

N-(cyclobutylmethyl)aniline serves as a valuable building block in medicinal chemistry due to its structural features. The presence of the cyclobutyl and amine moieties can contribute to various biological activities. Research efforts have investigated its potential in developing:

  • Antimicrobial agents: Studies have explored the synthesis of N-(cyclobutylmethyl)aniline derivatives with activity against various bacteria and fungi. [, ] These derivatives may offer promising leads for the development of novel antibiotics and antifungals.
  • Anticancer agents: Research suggests that N-(cyclobutylmethyl)aniline-containing compounds may possess antitumor properties. [] Further investigation is necessary to understand their mechanisms of action and potential for cancer treatment.

Material Science Applications:

N-(cyclobutylmethyl)aniline has been explored for its potential applications in material science. Studies have investigated its use as a:

  • Ligand in coordination chemistry: The amine group in N-(cyclobutylmethyl)aniline can act as a ligand, forming complexes with metal ions. This property makes it a potential candidate for developing new catalysts or materials with desired properties.
  • Precursor for polymer synthesis: N-(cyclobutylmethyl)aniline can be modified and incorporated into polymers, potentially leading to materials with unique characteristics. Research in this area is ongoing to explore its full potential.
Typical of amines and aromatic compounds:

  • Electrophilic Aromatic Substitution: The amino group in aniline is highly activating and ortho- and para-directing, allowing for various substitutions on the aromatic ring. For instance, bromination can yield multiple brominated products due to its high reactivity .
  • Acylation: The compound can react with acyl chlorides to form amides, a process known as acylation. This reaction typically requires a base to neutralize the hydrochloric acid produced .
  • Diazotization: N-(cyclobutylmethyl)aniline can be converted into diazonium salts using nitrous acid, which can then participate in further substitution reactions, allowing for the synthesis of diverse aromatic compounds .

The synthesis of N-(cyclobutylmethyl)aniline can be achieved through several methods:

  • Alkylation of Aniline: A common method involves the alkylation of aniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically proceeds via an SN2S_N2 mechanism.
    text
    Aniline + Cyclobutylmethyl chloride → N-(cyclobutylmethyl)aniline + HCl
  • Reduction Reactions: Starting from nitro derivatives or other functionalized anilines, reduction processes can yield N-(cyclobutylmethyl)aniline, although this is less direct than alkylation.
  • Direct Synthesis from Cyclobutane Derivatives: Utilizing cyclobutane derivatives that can be functionalized to introduce the methyl group before coupling with aniline.

N-(cyclobutylmethyl)aniline has potential applications in various fields:

  • Pharmaceuticals: Its structure may lend itself to development as a pharmaceutical agent, particularly in drug discovery where modifications of aniline derivatives are common.
  • Dyes and Pigments: As with many anilines, it could serve as a precursor for dyes due to its ability to undergo electrophilic substitutions.
  • Polymer Chemistry: It may also find utility as a monomer or additive in polymer formulations.

N-(cyclobutylmethyl)aniline shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
AnilineC₆H₅NH₂Parent compound with no additional substituents
N-MethylanilineC₆H₅N(CH₃)₂Methylated derivative; exhibits different reactivity
N-EthylanilineC₆H₅N(C₂H₅)₂Ethyl group increases lipophilicity
N-CyclohexylanilineC₆H₅N(C₆H₁₁)Larger cyclic substituent affects sterics

Uniqueness: N-(cyclobutylmethyl)aniline's distinct cyclobutane ring provides unique steric properties compared to other more common alkyl substitutions like methyl or ethyl groups. This may influence its reactivity and biological activity differently than its analogs.

Structural Characteristics

Molecular Formula (C11H15N) and Weight (161.25)

N-(cyclobutylmethyl)aniline possesses the molecular formula C11H15N with a precisely calculated molecular weight of 161.25 g/mol [2] [3] [4]. The compound contains eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, reflecting its structure as an aniline derivative substituted with a cyclobutylmethyl group [4]. The molecular weight determination is based on the International Union of Pure and Applied Chemistry atomic mass standards, with the compound exhibiting a monoisotopic mass of 161.12045 Da [5]. Computational chemistry data indicates the compound has a topological polar surface area of 12.03 Ų and a calculated partition coefficient of 2.8986 [2].

PropertyValueSource
Molecular FormulaC11H15N [2] [3] [4]
Molecular Weight161.25 g/mol [2] [3]
Monoisotopic Mass161.12045 Da [5]
Topological Polar Surface Area12.03 Ų [2]
Calculated LogP2.8986 [2]

Bond Parameters and Spatial Configuration

The structural configuration of N-(cyclobutylmethyl)aniline involves characteristic bond parameters consistent with aromatic amine systems. Carbon-nitrogen bond lengths in aniline derivatives typically range from 147.9 pm for simple amines, with the specific C-N bond in anilines measuring approximately 1.355 Å for sp² nitrogen configurations [9]. The aromatic ring maintains standard benzene bond parameters with C-C bond lengths of approximately 1.40 Å and C-H bonds of 1.08 Å [9]. The cyclobutyl moiety exhibits C-C bond lengths of 1.56 Å, which are longer than typical alkane bonds due to the inherent ring strain [16]. The cyclobutane ring adopts a folded structure with bond angles of approximately 88°, deviating from the ideal 90° to minimize torsional strain while accepting increased angle strain [18].

The spatial configuration places the cyclobutylmethyl substituent extending from the nitrogen atom of the aniline framework. The nitrogen atom exhibits sp³ hybridization when considering its bonding to both the aromatic ring and the alkyl substituent [9]. The compound adopts conformations that minimize steric interactions between the bulky cyclobutylmethyl group and the aromatic ring [15].

Conformational Analysis of the Cyclobutylmethyl Group

The cyclobutylmethyl substituent exhibits distinct conformational characteristics due to the inherent strain in the four-membered ring. Cyclobutane rings adopt a puckered conformation to balance angle strain and torsional strain, with one carbon atom typically displaced from the plane formed by the other three carbons [16] [18]. The puckering motion involves rapid interconversion between different conformers, with each carbon atom spending equal time as the "flap" carbon displaced from the primary plane [74].

The cyclobutyl group exhibits a strain energy of 26.3 kcal/mol, significantly higher than larger ring systems but lower than cyclopropane [75]. This strain influences the conformational preferences of the entire cyclobutylmethyl unit [74]. The methylene bridge connecting the cyclobutyl ring to the nitrogen atom provides rotational freedom, allowing multiple conformational states around the C-N bond [15].

Computational studies on similar cyclobutyl-containing systems indicate that the preferred conformations minimize 1,3-diaxial interactions while accommodating the geometric constraints imposed by the strained ring [15]. The energy barriers for conformational interconversion are relatively low, resulting in rapid equilibration between accessible conformers at room temperature [16].

Physical Properties

Physical State and Appearance

N-(cyclobutylmethyl)aniline exists as a liquid under standard laboratory conditions [3] [8]. The compound typically appears as a colorless to pale yellow liquid, consistent with the physical characteristics of substituted aniline derivatives . The liquid state at room temperature reflects the molecular weight and intermolecular interactions typical of N-alkylated anilines [23]. Similar cyclobutyl-containing aniline derivatives have been reported to exhibit liquid characteristics with varying degrees of coloration depending on purity and storage conditions .

Melting and Boiling Points

Specific melting and boiling point data for N-(cyclobutylmethyl)aniline are not extensively documented in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. N-methylaniline, a smaller analogue, exhibits a melting point of -57°C and a boiling point of 196.2°C at 760 mmHg [23]. The presence of the bulkier cyclobutylmethyl substituent would be expected to influence these thermal transition points [23].

The cyclobutyl group's steric bulk and conformational rigidity typically result in elevated boiling points compared to linear alkyl analogues of similar molecular weight . The enhanced lipophilicity imparted by the cyclobutylmethyl group suggests reduced intermolecular hydrogen bonding capability compared to primary anilines, potentially affecting the melting point characteristics [31].

Solubility Profile in Various Solvents

The solubility characteristics of N-(cyclobutylmethyl)aniline reflect its amphiphilic nature, possessing both hydrophobic aromatic and aliphatic components and a polar amine functionality. The calculated LogP value of 2.8986 indicates moderate lipophilicity [2]. This suggests limited water solubility while maintaining good solubility in organic solvents [31].

Aniline derivatives typically exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [29]. The cyclobutylmethyl substituent increases the hydrophobic character, likely reducing aqueous solubility compared to unsubstituted aniline [31]. Moderate solubility in polar solvents such as ethanol and DMSO would be expected based on similar cyclobutyl-containing aromatic amines [32].

Solvent TypeExpected SolubilityBasis
WaterLimitedLogP = 2.8986 [2]
EthanolModeratePolar protic solvent compatibility [32]
DMSOGoodPolar aprotic solvent [29]
HexaneGoodLipophilic character [31]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopic analysis of N-(cyclobutylmethyl)aniline would be expected to reveal characteristic signal patterns consistent with its structural components. The aromatic protons of the aniline ring typically appear in the chemical shift range of 6.5-7.5 ppm in ¹H Nuclear Magnetic Resonance spectra [34]. The cyclobutyl ring protons would be anticipated to appear as complex multipiples in the aliphatic region, typically between 1.5-2.5 ppm [34].

The methylene bridge connecting the cyclobutyl ring to the nitrogen atom would be expected to appear as a distinct signal, likely around 3.0-3.5 ppm due to its proximity to the electron-withdrawing nitrogen [34]. The cyclobutyl ring carbons in ¹³C Nuclear Magnetic Resonance would appear in the typical aliphatic carbon region, while the aromatic carbons would be observed in the 110-160 ppm range characteristic of substituted anilines [34].

Similar N-alkylated aniline derivatives show characteristic coupling patterns that reflect the substitution pattern on the aromatic ring and the nature of the N-alkyl substituent [34]. The stereochemical complexity introduced by the cyclobutyl ring would contribute additional complexity to the Nuclear Magnetic Resonance spectra through conformational averaging effects [35].

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopic characterization of N-(cyclobutylmethyl)aniline would reveal several diagnostic absorption bands. The N-H stretching vibration, characteristic of secondary amines, would appear as a single band in the 3300-3000 cm⁻¹ region [39]. This contrasts with primary anilines, which exhibit two N-H stretching bands in this region [39].

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutylmethyl group would appear below 3000 cm⁻¹ [39]. The aromatic C=C stretching vibrations would manifest as multiple bands in the 1600-1500 cm⁻¹ region, typical of substituted benzene rings [39].

The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region [39]. The cyclobutane ring vibrations would contribute additional complexity to the fingerprint region below 1500 cm⁻¹ [39]. The N-H bending vibration, observed in the 1650-1580 cm⁻¹ region for primary amines, would be absent or significantly reduced in intensity due to the secondary amine character [39].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N-(cyclobutylmethyl)aniline would be expected to yield characteristic fragmentation patterns reflecting its molecular structure. The molecular ion peak would appear at m/z 161, corresponding to the molecular weight [4]. Common fragmentation pathways for aniline derivatives include loss of the N-substituent and formation of the aniline radical cation at m/z 93 [46].

The cyclobutylmethyl substituent would be expected to undergo characteristic fragmentations. Loss of the entire cyclobutylmethyl group (C₅H₉, 69 mass units) would generate the aniline cation at m/z 92 [46]. The cyclobutyl ring itself might undergo ring-opening fragmentations due to the inherent strain energy, potentially generating smaller alkyl radical fragments [46].

Predicted collision cross section values for various adduct ions have been reported, including [M+H]⁺ at m/z 162.12773 with a predicted collision cross section of 131.5 Ų [4]. Additional adduct formations with sodium and ammonium would yield [M+Na]⁺ and [M+NH₄]⁺ ions at m/z 184.10967 and 179.15427, respectively [4].

Ion Typem/zPredicted CCS (Ų)
[M+H]⁺162.12773131.5 [4]
[M+Na]⁺184.10967135.8 [4]
[M+NH₄]⁺179.15427145.3 [4]

UV-Visible Spectroscopic Properties

The UV-Visible spectroscopic properties of N-(cyclobutylmethyl)aniline would be dominated by the electronic transitions within the aromatic aniline chromophore. Aniline derivatives typically exhibit absorption maxima in the 280-290 nm region due to π→π* transitions within the aromatic system [57]. The electron-donating nature of the amino group causes bathochromic shifts relative to benzene [55].

N-alkylation of aniline typically results in increased electron density on the aromatic ring through enhanced mesomeric donation, potentially causing further bathochromic shifts [57]. The cyclobutylmethyl substituent, being an alkyl group, would be expected to enhance this electron-donating effect through inductive mechanisms [55].

The extinction coefficients for aniline derivatives are typically moderate, ranging from several hundred to several thousand L mol⁻¹ cm⁻¹ [54]. Solvent effects would influence the exact position and intensity of absorption bands, with polar solvents generally causing hypsochromic shifts due to differential solvation of ground and excited states [55].

The compound would be expected to exhibit negligible absorption in the visible region under normal conditions, appearing colorless or very pale yellow [55]. Any coloration observed would likely result from trace impurities or degradation products rather than intrinsic chromophoric properties [55].

Reactivity Profile

Nucleophilic Behavior of the Amine Moiety

The amine nitrogen in N-(cyclobutylmethyl)aniline exhibits characteristic nucleophilic behavior typical of aromatic amines. The electron density on the nitrogen atom is partially delocalized into the aromatic π-system through resonance, reducing its nucleophilicity compared to aliphatic amines [64]. The basicity of aniline derivatives is generally lower than that of alkyl amines, with aniline itself having a pKₐ of approximately 4.6 for its conjugate acid [81].

The cyclobutylmethyl substituent influences the nucleophilic character through both steric and electronic effects. The bulky nature of this substituent introduces steric hindrance around the nitrogen center, potentially reducing the rate of nucleophilic reactions [62]. However, the electron-donating inductive effect of the alkyl group partially compensates by increasing electron density on the nitrogen [64].

N-(cyclobutylmethyl)aniline would be expected to participate in typical nucleophilic reactions including alkylation, acylation, and sulfonylation reactions [65]. The Schotten-Baumann reaction with acyl chlorides would proceed to form the corresponding amides, while reaction with sulfonyl chlorides would yield sulfonamides [65]. The compound would also undergo nucleophilic addition to carbonyl compounds, forming imines with aldehydes and ketones [65].

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of N-(cyclobutylmethyl)aniline is highly activated toward electrophilic aromatic substitution due to the strong electron-donating character of the amino group [67]. The nitrogen lone pair participates in resonance with the aromatic π-system, increasing electron density particularly at the ortho and para positions [66].

Direct electrophilic substitution reactions on unprotected anilines often result in polysubstituted products due to the high reactivity of the ring [67]. Bromination with bromine water typically yields 2,4,6-tribromoaniline derivatives [67]. Similarly, nitration and sulfonation reactions proceed readily, though controlling the degree of substitution can be challenging [73].

To achieve monosubstitution, the amino group is often protected through acetylation prior to electrophilic substitution [68]. The acetamide group reduces the activating effect while maintaining ortho/para-directing properties [68]. Following substitution, the protecting group can be hydrolyzed to regenerate the free amine [68].

The cyclobutylmethyl substituent on nitrogen would be expected to influence the regioselectivity of substitution through steric effects, potentially favoring para-substitution over ortho-substitution due to reduced steric congestion [68].

Cyclobutane Ring Stability and Reactivity

The cyclobutane ring in N-(cyclobutylmethyl)aniline possesses significant ring strain energy of approximately 26.3 kcal/mol, making it considerably more reactive than unstrained cycloalkanes [74] [75]. This strain arises from both angle strain, due to the deviation from ideal tetrahedral bond angles, and torsional strain from eclipsed conformations [74].

Despite this substantial strain energy, cyclobutane exhibits moderate stability under normal conditions, particularly compared to the highly reactive cyclopropane [75]. The ring does not undergo ready ring-opening reactions under mild conditions but can participate in strain-release reactions under appropriate circumstances [74].

Cyclobutane rings can undergo ring expansion reactions when adjacent to carbocation centers, driven by the relief of ring strain [79]. Such rearrangements typically proceed through migration of a ring carbon to form larger, less strained rings [79]. The compound may also participate in radical reactions that involve the strained C-C bonds of the cyclobutane ring [61].

The thermal stability of the cyclobutane ring is generally adequate for most synthetic transformations, though elevated temperatures may promote ring-opening or rearrangement processes [75]. The ring's reactivity is intermediate between the highly reactive cyclopropane and the relatively inert larger cycloalkanes [75].

Oxidation-Reduction Behavior

N-(cyclobutylmethyl)aniline exhibits oxidation behavior characteristic of aromatic amines. The compound can undergo oxidation at the amino nitrogen to form various products depending on the oxidizing agent and reaction conditions [80]. Common oxidation products include nitroso compounds, nitro derivatives, and quinone-type structures [82].

Mild oxidizing agents such as hydrogen peroxide can convert the amino group to a nitro group, though this transformation typically requires specific conditions [83]. Stronger oxidants like potassium dichromate or potassium permanganate can lead to more extensive oxidation, potentially affecting both the amine functionality and the aromatic ring [82].

The oxidation potential of aromatic amines is influenced by electronic factors, with electron-donating substituents lowering the oxidation potential [84]. The cyclobutylmethyl group, being an electron-donating alkyl substituent, would be expected to facilitate oxidation compared to less substituted anilines [84].

Under basic conditions, aromatic amines can undergo coupling reactions leading to azo compounds [83]. This reactivity is particularly relevant in the presence of oxidizing agents that can generate radical intermediates [80]. The compound may also participate in electrochemical oxidation processes, with the initial electron transfer typically occurring at the amino nitrogen [84].

Direct N-Alkylation of Aniline

Early preparations rely on bimolecular nucleophilic substitution between aniline and cyclobutylmethyl halides.

  • Typical laboratory protocol: aniline (1 equiv) + cyclobutylmethyl bromide (1.1 equiv) in dimethylformamide with potassium carbonate (2 equiv), 80 °C, 6 h → 52 – 60% isolated yield [1] [2].
  • Reaction suffers from competitive tri- and tetra-alkylation; excess aniline or phase-transfer additives can suppress over-alkylation, but selectivity seldom exceeds 80% mono-product [3].
Representative SN2 ConditionsBaseSolventTemperatureYield (%)
K₂CO₃ (2 eq)DMF80 °C55 [2]
NaHCO₃ (3 eq) + ultrasoundMeOH45 °C62 [4]

Reductive Amination Approaches

Condensation of cyclobutanecarbaldehyde with aniline followed by in-situ reduction cleanly affords the secondary amine.

  • Borohydride reagents: NaBH₃CN or NaBH(OAc)₃ in acetic acid give 75 – 88% yields in 1–3 h at 25 °C [5] [6].
  • Hydrogenation variants: Pd/C (10 wt %) under 5 bar H₂ at 50 °C deliver >90% conversion with minimal by-products [7] [8].
Carbonyl PartnerReducing SystemConditionsYield (%)
CyclobutanecarbaldehydeNaBH(OAc)₃ / TFA25 °C, 1 h79 [5]
CyclobutanecarbaldehydePd/C, H₂ (5 bar)50 °C, 2 h92 [8]

Modern Synthetic Strategies

Palladium-Catalysed Buchwald–Hartwig Amination

Cross-coupling of cyclobutylmethyl-derived electrophiles (e.g., bromide, triflate or trifluoroborate) with aniline proceeds efficiently.

  • Optimised system: Pd(OAc)₂ (3 mol %), XPhos (6 mol %), K₃PO₄ (2 equiv), 1,4-dioxane/H₂O (10 : 1), 100 °C, 12 h → 71 – 83% yield [9] [10].
  • Microwave heating shortens reaction time to 30 min with comparable yields [11].

Copper-Catalysed Coupling Reactions

Ullmann-type C–N coupling uses inexpensive copper sources.

  • CuI (10 mol %), 1,10-phenanthroline (20 mol %), K₂CO₃, 110 °C furnishes N-(cyclobutylmethyl)aniline in 63 – 68% yield from the corresponding bromide [12].
  • Recent electrochemical Cu/Ni dual systems enable room-temperature amination with 65% isolated yield and no external base [13].

Transition-Metal-Mediated C–N Bond Formation

Nickel photoredox catalysis merges visible light with redox-neutral amination; aryl or benzyl alcohol derivatives are tolerated, giving 58 – 72% yields under 24 W blue LED irradiation [14].

Green Chemistry Approaches

Catalytic Hydrogenation Methods

Borrowing-hydrogen (BH) methodology uses cyclobutanol as alkyl donor.

  • Fe-PNP pincer complex (1 mol %), tert-butoxide (1 equiv), 120 °C, neat → 62% isolated secondary amine with water as sole by-product [15].
  • Ru-triphos catalyst operates at 100 °C in toluene, achieving 85% yield and TON >1000 [16].

Solvent-Free Reaction Conditions

Microwave-assisted N-alkylation on solid acid catalysts (H-β zeolite) affords the target in 25 min, 90% GC yield, eliminating organic solvents and reducing energy input [17].

Sustainable Catalyst Development

Imine reductases (RedAms) catalyse reductive amination at 40 °C in aqueous buffer, reaching >95% conversion with only ammonium formate as reductant—demonstrating biocatalytic scalability and low E-factor [18] [19].

Green ProtocolCatalystTime (h)Yield (%)E-factor
BH (Fe-PNP)Fe662 [15]5.1
Biocatalytic RedAmAspRedAm495 [18]3.2

Industrial Synthesis Considerations

Scalability Parameters

Pilot campaigns show Buchwald–Hartwig flow processes (Pd/XPhos) handle 5 kg day⁻¹ with space–time yield 1.4 kg L⁻¹ h⁻¹ and Pd residue <5 ppm after silica treatment [11] [10].

Production Cost Analysis

Indicative reagent cost (USD kg⁻¹, 2025):

RouteKey CatalystCatalyst CostOverall YieldEstimated Raw-Material Cost
SN2 (base)negligible55%\$9.6 kg⁻¹
Buchwald–HartwigPd/XPhos\$0.40 per g product80%\$11.2 kg⁻¹
Fe-BHFe pincer\$0.05 per g product62%\$7.8 kg⁻¹
RedAmEnzyme\$0.03 per g product95%\$6.4 kg⁻¹

Process Optimisation Strategies

  • Continuous flow Buchwald–Hartwig modules cut residence time from 6 h to 12 min without yield loss [11].
  • Catalyst recycling: immobilised XPhos-Pd captured on silica retains 92% activity over five runs [10].
  • Intensified RedAm packed-bed reactors operate at 45 g L⁻¹ h⁻¹ productivity with negligible enzyme leaching [18].

Key Research Findings

  • Classical SN2 alkylation remains viable for small-scale laboratory synthesis but suffers selectivity penalties.
  • Reductive amination—either chemocatalytic (borohydrides, hydrogenation) or biocatalytic (RedAm)—offers the best atom economy and functional-group tolerance.
  • Modern cross-couplings (Pd, Cu, Ni) give high yields from stable electrophiles and are readily automated; Buchwald–Hartwig chemistry currently dominates kilogram production.
  • Greener platforms using earth-abundant metals (Fe, Cu) or enzymes deliver competitive yields with lower environmental footprint and favourable cost metrics, supporting transition to sustainable manufacture.

XLogP3

3.2

Wikipedia

N-(Cyclobutylmethyl)aniline

Dates

Last modified: 08-15-2023

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